molecular formula C7H15N5O3 B1205951 Gigartinine CAS No. 7536-90-5

Gigartinine

Cat. No.: B1205951
CAS No.: 7536-90-5
M. Wt: 217.23 g/mol
InChI Key: XUQOUAIMZATHGP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gigartinine is a nitrogen-containing compound identified as a dipeptide derivative, first isolated from marine algae species within the genera Gracilaria and Agarophyton . Structurally, it comprises two amino acid residues linked via a peptide bond, with terminal amino (-NH₂) and carboxyl (-COOH) functional groups (Figure 1) . This unique configuration enables its role as a nitrogen reservoir, allowing algae like Agarophyton transtasmanicum to sustain growth during periods of nitrogen scarcity in marine environments . Wilcox et al. (2007) further demonstrated its utility as a biochemical marker for tracking the distribution of invasive Gracilaria species in New Zealand coastal ecosystems .

Properties

CAS No.

7536-90-5

Molecular Formula

C7H15N5O3

Molecular Weight

217.23 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylidenecarbamoylamino)pentanoic acid

InChI

InChI=1S/C7H15N5O3/c8-4(5(13)14)2-1-3-11-7(15)12-6(9)10/h4H,1-3,8H2,(H,13,14)(H5,9,10,11,12,15)/t4-/m0/s1

InChI Key

XUQOUAIMZATHGP-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CNC(=O)N=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)N=C(N)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N=C(N)N

Synonyms

gigartinine

Origin of Product

United States

Comparison with Similar Compounds

Gongrine

Gongrine, co-discovered with gigartinine in the red alga Okinotorishima (likely a misspelled reference to Okinawa seaweed), is another novel amino acid derivative . However, functional distinctions are inferred: this compound is explicitly linked to nitrogen storage, whereas gongrine’s biological role is undocumented .

Nitrogen-Storing Amino Acids in Marine Algae

This compound’s function parallels other nitrogen-rich compounds in algae, such as arginine and citrulline, which are critical in nitrogen metabolism and osmoregulation.

Carotenoid Co-Occurring Compounds

Antheraxanthin and zeaxanthin, carotenoids identified alongside this compound in Gracilaria spp., share ecological contexts but diverge structurally and functionally. These pigments are involved in photoprotection rather than nitrogen storage, highlighting this compound’s unique metabolic niche .

Comparative Analysis Table

Compound Structure Source Primary Function Key References
This compound Dipeptide with -NH₂/-COOH termini Gracilaria spp., Agarophyton transtasmanicum Nitrogen storage, ecological tracking
Gongrine Undocumented amino acid derivative Okinotorishima seaweed Unknown
Antheraxanthin Carotenoid with hydroxyl groups Gracilaria spp. Photoprotection, light absorption
Zeaxanthin Carotenoid with cyclic end groups Gracilaria spp. Antioxidant, photoprotection

Research Findings and Ecological Implications

  • Nitrogen Storage Efficiency: this compound’s rapid accumulation in A.
  • Biomarker Utility: Unlike carotenoids (e.g., antheraxanthin), this compound’s species-specific occurrence in Gracilaria makes it a reliable tracer for ecological studies, as demonstrated in Manukau Harbour .

Tables Referenced

  • Table 2.2 : Comparative structural, functional, and ecological profiles of this compound and related compounds.
  • Figure 1 : Molecular structure of this compound (adapted from ).

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